![molecular formula C19H16N2O3S2 B2711584 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895484-19-2](/img/structure/B2711584.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
The compound contains several interesting fragments: a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 1,3-thiazol-2-yl group, and a phenylsulfanyl group. Compounds containing these fragments are often biologically active and can exhibit a variety of properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate 1,3-thiazol-2-yl and phenylsulfanyl groups with a 2,3-dihydro-1,4-benzodioxin-6-yl group. The exact methods would depend on the specific substituents present on these groups .Molecular Structure Analysis
The 2,3-dihydro-1,4-benzodioxin-6-yl group is a type of benzodioxane, a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxane ring . The 1,3-thiazol-2-yl group contains a five-membered ring with both sulfur and nitrogen atoms, while the phenylsulfanyl group consists of a phenyl ring attached to a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich sulfur and nitrogen atoms, as well as the potential for aromatic electrophilic substitution on the phenyl ring .Scientific Research Applications
Antimicrobial Activity
Research into derivatives similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide shows promising antimicrobial properties. A study by Fahim and Ismael (2019) explored the synthesis of sulphonamide derivatives, demonstrating significant antimicrobial activity against a variety of bacterial strains. Their computational calculations supported the experimental findings, indicating a strong correlation between structure and antimicrobial efficacy (Fahim & Ismael, 2019). Another study highlighted the synthesis of thiazole and thiophene derivatives, showing promising activity against Gram-negative and Gram-positive bacteria, indicating the potential of these compounds as antibacterial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Activity
The exploration of benzothiazole derivatives for their anticancer potential has led to significant findings. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Activity
The enzyme inhibitory activity of compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide has been a focus of various studies. Abbasi et al. (2023) synthesized a series of derivatives and evaluated their anti-diabetic potential, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests potential applications in managing type-2 diabetes (Abbasi et al., 2023).
Additional Biological Activities
Further investigations into the biological activities of these compounds reveal a broad spectrum of potential applications. For example, the synthesis and evaluation of N-substituted benzimidazoles have shown promising results as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the significance of these compounds in addressing antibiotic resistance challenges (Chaudhari et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(12-25-14-4-2-1-3-5-14)21-19-20-15(11-26-19)13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYKJCWCSZHKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide |
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